molecular formula C12H10N2O3 B3255283 4-((4-Nitrophenoxy)methyl)pyridine CAS No. 252918-98-2

4-((4-Nitrophenoxy)methyl)pyridine

Cat. No.: B3255283
CAS No.: 252918-98-2
M. Wt: 230.22 g/mol
InChI Key: CKJGMKQACZUWAG-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Chemistry Research

In the landscape of modern organic chemistry, 4-((4-Nitrophenoxy)methyl)pyridine is classified as a heterocyclic aromatic compound and an aryl ether. evitachem.com The pyridine (B92270) core places it within a large and significant family of nitrogen-containing heterocycles that are central to numerous chemical processes and applications. algoreducation.comchemneo.com The molecule's structure, featuring distinct and reactive moieties, makes it a valuable building block in organic synthesis. chemneo.com

Research into this compound often focuses on its synthesis and potential utility. evitachem.com Various synthetic methodologies have been explored to produce this compound efficiently. These methods include nucleophilic substitution reactions, methylation processes, and coupling reactions, with modern approaches even utilizing solvent-free mechanochemical synthesis to improve yield and environmental friendliness. evitachem.com Its relevance is highlighted by its use in studies aimed at developing new materials and molecules with specific chemical properties. evitachem.comchemneo.com

Strategic Significance of Pyridine and Nitrophenoxy Moieties in Chemical Research

The strategic importance of this compound in research is derived from the distinct chemical properties of its two primary components: the pyridine ring and the nitrophenoxy group.

The pyridine moiety is a six-membered aromatic ring containing one nitrogen atom, structurally related to benzene (B151609). globalresearchonline.net This nitrogen atom imparts unique characteristics that make pyridine and its derivatives exceptionally versatile in chemistry. chemneo.com The lone pair of electrons on the nitrogen atom is available to react with protons, making pyridine a weak base. globalresearchonline.netbiosynce.com This basicity is often exploited in reactions where it can act as a catalyst or an acid scavenger. biosynce.com Furthermore, the nitrogen atom's lone pair allows it to function as a nucleophile and a ligand in coordination chemistry, forming stable complexes with metal ions, which is crucial for many catalytic processes. youtube.comresearchgate.net Pyridine derivatives are foundational in many sectors, including pharmaceuticals, agrochemicals (as precursors to herbicides and fungicides), and materials science, where they are used to create polymers and organic semiconductors. algoreducation.comchemneo.combiosynce.com

The nitrophenoxy moiety , specifically the 4-nitrophenol (B140041) part, also contributes significantly to the compound's reactivity. The nitro group (NO₂) is a strong electron-withdrawing group. bloomtechz.com This property influences the electronic environment of the attached benzene ring, affecting its reactivity in various chemical transformations. bloomtechz.com 4-Nitrophenol itself is a known intermediate in the industrial synthesis of other important chemicals, such as the analgesic paracetamol. wikipedia.org It is also used as a pH indicator, as its protonated form is colorless while its deprotonated form (4-nitrophenolate) is yellow. wikipedia.org In synthetic chemistry, nitrophenyl esters are employed as activated components for creating amide bonds during peptide synthesis. wikipedia.org

The combination of these two moieties in a single molecule creates a bifunctional platform for further chemical exploration.

MoietyKey Structural FeatureSignificance in Chemical Research
Pyridine Nitrogen-containing heterocyclic aromatic ring. globalresearchonline.netActs as a base, nucleophile, and ligand; widely used as a solvent, catalyst, and a core scaffold in pharmaceuticals, agrochemicals, and materials science. globalresearchonline.netbiosynce.comyoutube.com
Nitrophenoxy Phenyl group substituted with a nitro group (NO₂). wikipedia.orgThe nitro group is strongly electron-withdrawing, influencing molecular reactivity; used as a precursor in synthesis and in indicator applications. bloomtechz.comwikipedia.org

Evolution of Research Interests Pertaining to Nitrophenoxy-Substituted Pyridine Derivatives

Research interest in nitrophenoxy-substituted pyridine derivatives has evolved from foundational synthetic explorations to more targeted application-driven studies. Initially, the focus was often on the development of efficient synthetic routes to create these molecular structures. evitachem.comnih.gov

More recent research demonstrates a clear trend toward investigating the specific functional properties of these compounds, particularly in the life sciences and materials science. Scientists are leveraging the unique combination of the pyridine and nitrophenoxy groups to design molecules with potential biological activity. For instance, research into related structures has explored their efficacy as antifungal agents. acs.org In this context, the pyridine ring is known to have an affinity for mitochondrial respiratory chain complexes, and the nitrophenyl group is a feature of certain bioactive molecules. acs.org

Another significant area of investigation is in medicinal chemistry, where derivatives of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine have been synthesized and studied as potential novel antitubercular agents. researchgate.net This line of research highlights a sophisticated approach where the nitrophenoxy-pyridine scaffold is used as a core structure for designing inhibitors of specific biological targets. researchgate.net The development of new pyridine-based liquid crystals for applications in optical and optoelectronic devices also showcases the expanding applications of such derivatives in materials science. nih.gov This evolution reflects a broader trend in chemical research: moving beyond simple synthesis to the rational design of complex functional molecules for specific, high-value applications.

Derivative ClassResearch FocusRepresentative Application Area
Nitrophenyl (Z)-3,3-diaryl acrylates (containing pyridine rings)Synthesis and evaluation of fungicidal activity. acs.orgAgrochemicals
6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivativesSynthesis and evaluation as potential antitubercular agents. researchgate.netMedicinal Chemistry
Phenoxy-pyridine derivativesDevelopment of efficient synthesis methods using aryne chemistry. nih.govSynthetic Methodology
Pyridine-based liquid crystalsDesign and synthesis of new materials with mesogenic and optical properties. nih.govMaterials Science

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-nitrophenoxy)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-14(16)11-1-3-12(4-2-11)17-9-10-5-7-13-8-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJGMKQACZUWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252918-98-2
Record name 4-[(4-Nitrophenoxy)methyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252918-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Strategies for 4 4 Nitrophenoxy Methyl Pyridine

Established Synthetic Pathways and Precursor Chemistry

Traditional synthetic routes are widely employed for the preparation of 4-((4-Nitrophenoxy)methyl)pyridine, relying on well-understood reaction mechanisms and readily available precursor chemicals.

Exploration of Etherification Reactions for O-Alkylation Synthesis

The most common and direct method for synthesizing this compound is the Williamson ether synthesis. wikipedia.org This classic O-alkylation reaction involves the nucleophilic substitution of a halide by an alkoxide. wikipedia.orgnumberanalytics.com In this specific synthesis, the sodium or potassium salt of 4-nitrophenol (B140041) (the nucleophile) reacts with a 4-(halomethyl)pyridine, typically 4-(chloromethyl)pyridine (B78701) hydrochloride, which serves as the electrophile. byjus.com

The reaction is generally initiated by deprotonating 4-nitrophenol with a base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) to form the more reactive 4-nitrophenoxide ion. This anion then attacks the electrophilic carbon of the 4-(chloromethyl)pyridine, displacing the chloride ion in an Sₙ2 mechanism. wikipedia.orgbyjus.com Polar aprotic solvents such as acetone (B3395972) or N,N-dimethylformamide (DMF) are often used to facilitate the reaction. byjus.com The reaction typically requires heating at temperatures between 50 and 100°C for a duration of 1 to 8 hours to proceed to completion, with laboratory yields generally ranging from 50% to 95%. wikipedia.orgbyjus.com

Table 1: Representative Conditions for Williamson Ether Synthesis

Alkyl HalidePhenolBaseSolventTemperatureTypical Yield
4-(Chloromethyl)pyridine HCl4-NitrophenolK₂CO₃AcetoneRefluxGood to High
4-(Chloromethyl)pyridine HCl4-NitrophenolNaOHDMF50-100 °C50-95%

Nucleophilic Aromatic Substitution Approaches in Pyridine (B92270) Synthesis

Nucleophilic aromatic substitution (SₙAr) is a key reaction class in pyridine chemistry, particularly for rings bearing leaving groups at the 2- or 4-positions. gcwgandhinagar.comquimicaorganica.org The electron-withdrawing nature of the ring nitrogen atom activates these positions, making them susceptible to attack by nucleophiles. youtube.com This process proceeds through a two-step addition-elimination mechanism, often involving a stable intermediate known as a Meisenheimer complex. nih.gov

However, for the direct synthesis of this compound, the SₙAr reaction does not occur on the pyridine ring itself. Instead, the core reaction is a standard nucleophilic substitution on the sp³-hybridized carbon of the methyl group attached to the pyridine ring, as described in the Williamson ether synthesis. wikipedia.org A true SₙAr pathway would involve a different set of precursors, such as 4-chloropyridine (B1293800) and the anion of 4-nitrobenzyl alcohol, which is a less common approach for this specific target molecule.

Catalytic Strategies for C-O Bond Formation in this compound Synthesis

Modern catalytic methods offer powerful alternatives for forming carbon-oxygen bonds. The Buchwald-Hartwig and Ullmann cross-coupling reactions are prominent examples used for synthesizing aryl ethers. organic-chemistry.orgresearchgate.net

The Buchwald-Hartwig amination has been successfully adapted for C-O bond formation. organic-chemistry.orgyoutube.com This palladium-catalyzed reaction couples alcohols with aryl halides or triflates. youtube.com For the synthesis of this compound, this could theoretically involve coupling 4-nitrophenol with 4-(halomethyl)pyridine. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by reaction with the alcohol and subsequent reductive elimination to yield the ether product and regenerate the catalyst. youtube.com The efficiency of this reaction is highly dependent on the choice of bulky, electron-rich phosphine (B1218219) ligands that stabilize the palladium center. youtube.com

The Ullmann condensation is another relevant catalytic method, which typically uses a copper catalyst to couple an alcohol with an aryl halide. While traditionally requiring harsh conditions, modern variations have made this reaction more versatile.

Innovative and Green Chemistry Approaches to Synthesis

In alignment with the principles of green chemistry, new methods are being developed to improve the efficiency and environmental footprint of chemical syntheses. rasayanjournal.co.in These approaches aim to reduce waste, eliminate hazardous solvents, and lower energy consumption. rasayanjournal.co.in

Microwave-Assisted Synthesis Optimization

Microwave-Assisted Organic Synthesis (MAOS) has become a valuable tool for accelerating a wide range of organic reactions, including etherifications. nih.gov By using microwave irradiation instead of conventional heating, reaction times can be dramatically reduced from hours to mere minutes. nih.govnih.gov This rapid and uniform heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to increased reaction rates and often higher yields. nih.gov For the synthesis of this compound, a microwave-assisted Williamson ether synthesis can significantly enhance efficiency. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

MethodTypical Reaction TimeEnergy InputKey Advantage
Conventional Heating1-8 hoursConductive/ConvectiveWell-established
Microwave Irradiation5-20 minutesDirect Dielectric HeatingDrastic reduction in time, higher yields

Solvent-Free and Environmentally Benign Synthetic Protocols

A key goal of green chemistry is to minimize or eliminate the use of volatile organic solvents. rsc.org Solvent-free synthesis of pyridine derivatives has been shown to be a clean and efficient alternative. conicet.gov.arroyalsocietypublishing.org For the synthesis of this compound, a solvent-free Williamson ether synthesis can be performed by grinding the solid reactants (4-nitrophenol, 4-(chloromethyl)pyridine hydrochloride, and a base like K₂CO₃) together. royalsocietypublishing.org This method, sometimes enhanced by microwave irradiation or the use of a phase-transfer catalyst, reduces waste and simplifies product purification. rsc.org

Other green approaches include using more environmentally friendly solvents like water or recyclable ionic liquids. rasayanjournal.co.in These strategies contribute to making the synthesis more sustainable and economically viable.

Flow Chemistry Applications in Continuous Synthesis

The principles of flow chemistry, which involve the continuous pumping of reagents through a reactor, offer significant advantages for the synthesis of this compound and its precursors, particularly in terms of safety, scalability, and efficiency. rsc.orgnih.gov While a dedicated flow synthesis for this compound is not extensively documented, the synthesis of its key precursor, 4-nitropyridine, has been successfully demonstrated in a continuous flow system. chemicalbook.com This two-step process involves the nitration of pyridine N-oxide followed by deoxygenation, with the flow setup allowing for better control of reaction parameters and safer handling of potentially hazardous reagents.

The Williamson ether synthesis itself is also amenable to flow chemistry conditions. The continuous synthesis of diaryl ethers has been achieved in supercritical carbon dioxide, highlighting the potential for developing a continuous process for this compound. nih.govrsc.org Such a setup would involve continuously feeding streams of the 4-(halomethyl)pyridine and 4-nitrophenoxide solutions into a heated reaction coil, allowing for precise control over reaction time and temperature, leading to potentially higher yields and purity of the final product. The use of packed-bed reactors with a polymer-supported base could further enhance the efficiency and sustainability of the process by simplifying purification.

Table 1: Comparison of Synthetic Methodologies for this compound

MethodologyReagentsConditionsYieldReference
Conventional Williamson Ether Synthesis4-(Chloromethyl)pyridine, 4-Nitrophenol, BaseReflux in solvent (e.g., DMF, Acetonitrile)50-95% (general) wikipedia.orgevitachem.com
Microwave-Assisted Synthesis4-(Chloromethyl)pyridine, Potassium 4-Nitrophenoxide, TBABSolvent-free, Microwave irradiation89% evitachem.com
Mechanochemical Synthesis4-(Chloromethyl)pyridine, Potassium 4-NitrophenoxideBall-milling, Solvent-free86% evitachem.com

Stereoselective Synthesis Considerations for Related Analogues

The development of stereoselective synthetic routes to analogues of this compound is of significant interest, particularly for applications in medicinal chemistry where the chirality of a molecule can profoundly influence its biological activity. The primary focus of stereoselective synthesis in this context would be the introduction of a stereocenter at the benzylic carbon of the pyridyloxymethyl moiety.

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. For the synthesis of chiral analogues of this compound, a chiral auxiliary could be attached to the pyridine ring or the methyl group to control the formation of a chiral center.

A well-established approach involves the use of pseudoephedrine as a chiral auxiliary. nih.govharvard.edu For instance, a chiral amide can be formed between a pyridine carboxylic acid and pseudoephedrine. Deprotonation of the α-carbon followed by alkylation would proceed with high diastereoselectivity. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched pyridyl derivative.

Another strategy involves the use of chiral oxazolidinones, often referred to as Evans auxiliaries. wikipedia.orgresearchgate.net These can be acylated with a pyridylacetyl chloride, and the resulting imide can undergo highly diastereoselective alkylation or aldol (B89426) reactions. Cleavage of the auxiliary would then provide the desired chiral pyridyl analogue.

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral AuxiliaryType of ReactionKey FeaturesReference
PseudoephedrineAsymmetric alkylationHigh diastereoselectivity, readily available nih.govharvard.edu
Oxazolidinones (Evans Auxiliaries)Asymmetric aldol and alkylation reactionsHigh diastereoselectivity, predictable stereochemistry wikipedia.orgresearchgate.net
CamphorsultamAsymmetric Diels-Alder and alkylation reactionsHigh diastereoselectivity, robust auxiliary researchgate.net

Asymmetric Catalysis in Functional Group Incorporation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as only a small amount of a chiral catalyst is required to generate a large quantity of the chiral product. For the synthesis of chiral analogues of this compound, asymmetric catalysis could be employed to introduce a stereogenic center at the benzylic position.

One relevant example is the enantioselective reduction of acetylpyridines to form chiral 1-(pyridin-4-yl)ethanol. This can be achieved using a chiral catalyst, such as a borane (B79455) complex with a chiral ligand. The resulting chiral alcohol could then be used in a Williamson ether synthesis with 4-nitrofluorobenzene to produce the desired chiral pyridyloxymethyl ether analogue.

Furthermore, the self-production of chiral 1-(3-pyridyl)alkanols has been reported, where the product itself acts as a chiral catalyst for the enantioselective addition of dialkylzinc reagents to pyridine-3-carbaldehyde. psu.edu This demonstrates the potential for autocatalytic systems in the synthesis of chiral pyridyl derivatives. The development of chiral pyridine-containing ligands for asymmetric catalysis is also an active area of research, with applications in various transformations that could be adapted for the synthesis of chiral analogues of the target compound. rsc.org

Table 3: Examples of Asymmetric Catalysis for Pyridine Functionalization

ReactionCatalyst/LigandSubstrateProductEnantiomeric Excess (ee)Reference
Enantioselective ReductionBorane with Chiral LigandAcetylpyridineChiral 1-(Pyridyl)ethanolHigh-
Enantioselective AlkylationDialkylzinc with Chiral PyridylalkanolPyridine-3-carbaldehydeChiral 1-(3-Pyridyl)alkanolUp to 86% psu.edu

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 4-((4-Nitrophenoxy)methyl)pyridine. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

While 1D NMR spectra provide initial information on the types and numbers of protons and carbons, 2D NMR experiments are indispensable for unambiguously establishing the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would show correlations between the adjacent protons on the pyridine (B92270) ring (H-2/H-6 with H-3/H-5) and on the nitrophenyl ring. This confirms the substitution pattern on both aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is crucial for assigning the carbon signals based on their attached protons. For instance, the signal for the methylene (B1212753) protons (-CH₂-) would show a direct correlation to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is arguably the most powerful tool for connecting the different fragments of the molecule. Key HMBC correlations for this compound would include:

Correlations from the methylene protons (-CH₂-) to the carbon atoms of the pyridine ring (C-4) and the oxygen-bearing carbon of the nitrophenyl ring (C-1').

Correlations from the pyridine protons (H-2/H-6) to the methylene carbon.

Correlations from the nitrophenyl protons (H-2'/H-6') to the carbon bearing the nitro group (C-4').

A summary of expected NMR data is presented in the table below.

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Key HMBC Correlations
Methylene (-CH₂-)~5.3~68C-4 (pyridine), C-1' (nitrophenyl)
Pyridine H-2, H-6~8.6~150-CH₂-
Pyridine H-3, H-5~7.4~122C-4
Pyridine C-4-~148-CH₂-, H-3, H-5
Nitrophenyl H-2', H-6'~8.2~115C-4'
Nitrophenyl H-3', H-5'~7.1~126C-1'
Nitrophenyl C-1'-~163H-3', H-5', -CH₂-
Nitrophenyl C-4'-~142H-2', H-6'

Note: Actual chemical shifts can vary based on the solvent and experimental conditions.

Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of this compound in its solid form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, offering information about:

Polymorphism: Different crystalline forms (polymorphs) of the compound will give distinct ssNMR spectra due to differences in crystal packing and intermolecular interactions.

Conformation: The conformation of the molecule in the solid state, which may differ from its solution-state conformation, can be determined.

Intermolecular Interactions: Proximities between atoms in adjacent molecules within the crystal lattice can be identified, revealing details about packing arrangements.

Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are typically employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions to obtain higher resolution spectra.

Dynamic NMR (DNMR) can be used to study the dynamic processes occurring within the this compound molecule, such as the rotational barrier around the C-O single bonds. By monitoring the NMR spectrum at variable temperatures, it is possible to observe the coalescence of signals as the rate of a dynamic process increases. From this data, the energy barrier for the rotation around the ether linkage can be calculated. This provides insight into the conformational flexibility of the molecule.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of this compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Parameter Value
Molecular FormulaC₁₂H₁₀N₂O₃
Monoisotopic Mass230.0691 g/mol
Nominal Mass230 g/mol

The experimentally determined exact mass from an HRMS analysis should closely match the theoretical monoisotopic mass, thereby confirming the molecular formula C₁₂H₁₀N₂O₃. evitachem.com

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting pieces. The fragmentation pattern is often unique to a particular molecular structure and can be used as a fingerprint for identification. Electron Ionization (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID) are common techniques used to induce fragmentation.

Expected key fragmentation pathways for this compound would likely involve the cleavage of the ether bond, leading to characteristic fragments:

[M - NO₂]⁺: Loss of the nitro group.

[C₇H₆NO]⁺: Fragment corresponding to the nitrophenoxy moiety.

[C₅H₄NCH₂]⁺: Fragment corresponding to the pyridylmethyl cation.

The observation of these and other specific fragments provides strong evidence for the proposed connectivity of the this compound structure.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. In this compound, several characteristic absorption bands are expected, corresponding to the nitro group, the aromatic rings, and the ether linkage.

The nitro group (–NO₂) is one of the most readily identifiable functionalities in an IR spectrum. It exhibits two strong and distinct stretching vibrations: an asymmetric stretch (νₐₛ) typically found in the 1560–1500 cm⁻¹ region and a symmetric stretch (νₛ) in the 1360–1300 cm⁻¹ range. For aromatic nitro compounds like this compound, these bands are anticipated to be intense. For instance, in related compounds like bis(p-nitrophenyl) ether, strong absorptions for the nitro groups are observed. nist.gov Similarly, 4-nitrotoluene (B166481) shows characteristic NO₂ stretching vibrations in these regions. nih.gov

The presence of two different aromatic rings—the pyridine ring and the nitrophenyl ring—will give rise to a series of absorptions. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the rings typically result in a group of bands in the 1600–1400 cm⁻¹ region. The exact positions of these bands can be influenced by the substitution pattern.

The ether linkage (Ar-O-CH₂) is characterized by its C-O-C stretching vibrations. Aryl alkyl ethers, such as the one present in this compound, typically show two distinct C–O stretching bands. libretexts.orgpressbooks.pub An asymmetric stretch is expected around 1250 cm⁻¹, and a symmetric stretch is anticipated in the 1050–1000 cm⁻¹ range. libretexts.orgpressbooks.pub The IR spectrum of anisole, a simple phenyl alkyl ether, clearly shows these two absorptions. libretexts.orgpressbooks.pub

The methylene bridge (–CH₂–) will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically in the 2960–2850 cm⁻¹ range) and bending (scissoring) vibrations around 1465 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below, based on data from analogous compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitro (–NO₂)Asymmetric Stretch1560–1500
Nitro (–NO₂)Symmetric Stretch1360–1300
Aromatic C-HStretching3100–3000
Aromatic C=C/C=NRing Stretching1600–1400
Ether (Ar-O-C)Asymmetric Stretch~1250
Ether (C-O-Ar)Symmetric Stretch1050–1000
Methylene (–CH₂–)C-H Stretching2960–2850
Methylene (–CH₂–)Bending (Scissoring)~1465

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. This makes Raman particularly useful for analyzing symmetric vibrations and non-polar bonds, which may be weak or absent in the IR spectrum.

For this compound, the symmetric stretching vibration of the nitro group, expected around 1350 cm⁻¹, often gives a very strong band in the Raman spectrum. The aromatic ring vibrations also produce characteristic Raman signals. The pyridine ring, in particular, has a very distinctive "ring breathing" mode, which is a symmetric expansion and contraction of the entire ring. For pyridine itself, this mode is observed near 990 cm⁻¹. cdnsciencepub.comaps.org In substituted pyridines, the frequency and intensity of this band can shift, but it remains a hallmark of the pyridine moiety. acs.org

Computational studies on related molecules, such as 4-nitrotoluene, have shown that a combination of experimental Raman data and theoretical calculations (like Density Functional Theory, DFT) can lead to a very precise assignment of the vibrational modes. nih.gov Such an approach would be highly beneficial for a complete vibrational analysis of this compound.

X-ray Crystallography and Diffraction Studies for Solid-State Architecture

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. creative-biostructure.comcarleton.edu To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and rotated in a beam of monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined.

The data obtained from an SCXRD experiment would provide precise values for all bond lengths and angles within the molecule. For example, the C-N and N-O bond lengths in the nitro group, the C-O bond lengths in the ether linkage, and the bond lengths within the pyridine and phenyl rings would be determined with very high accuracy. Furthermore, SCXRD reveals the torsional angles, which define the molecule's conformation. Key torsional angles in this compound include the one describing the orientation of the nitro group relative to the phenyl ring and the angles around the ether linkage (C-O-C-C).

In related structures, such as 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, the nitro group is often found to be slightly twisted out of the plane of the aromatic ring. nih.govresearchgate.net The SCXRD data would also reveal the intermolecular interactions, such as hydrogen bonds (if any) and π-π stacking interactions, that dictate how the molecules pack together in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound.

A hypothetical table of selected bond lengths and angles that could be obtained from an SCXRD analysis is presented below, with expected values based on typical data for similar fragments.

ParameterBond/AngleExpected Value
Bond LengthC-NO₂~1.48 Å
Bond LengthN-O (nitro)~1.22 Å
Bond LengthAr-O (ether)~1.37 Å
Bond LengthO-CH₂ (ether)~1.43 Å
Bond AngleO-N-O (nitro)~125°
Bond AngleAr-O-CH₂ (ether)~118°
Dihedral AngleC-C-N-OVariable, indicating twist of nitro group

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. iucr.orgrigaku.com Instead of a single crystal, a finely powdered sample is used, which contains a vast number of small crystallites in random orientations. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ). This pattern serves as a unique fingerprint for a specific crystalline phase. mdpi.com

PXRD is particularly important for identifying the phase purity of a synthesized compound. If the sample is a mixture of different crystalline forms (polymorphs) or contains crystalline impurities, the PXRD pattern will be a superposition of the patterns from each phase. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a common phenomenon in organic molecules. rigaku.comnih.gov Different polymorphs can have different physical properties, such as melting point, solubility, and stability.

For this compound, PXRD would be the primary tool to screen for and identify any potential polymorphic forms. Each polymorph would give a distinct PXRD pattern. The technique is also invaluable for monitoring the solid-state stability of the compound under various conditions, such as changes in temperature or humidity, as these can induce phase transformations from one polymorphic form to another. rigaku.com The use of high-intensity synchrotron radiation can enhance the resolution and sensitivity of PXRD, allowing for the detection of very small amounts of different polymorphic forms in a mixture. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 4 Nitrophenoxy Methyl Pyridine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring of 4-((4-Nitrophenoxy)methyl)pyridine is a key site for chemical reactions due to its basicity and nucleophilicity.

Protonation and Basicity Studies

The basicity of the pyridine nitrogen is a fundamental property influencing its reactivity. Thermodynamic parameters for the protonation of various substituted pyridines have been studied, revealing correlations between their enthalpy of protonation and pKa values. rsc.org The electron-withdrawing nature of the 4-nitrophenoxy group is expected to decrease the basicity of the pyridine nitrogen in this compound compared to unsubstituted pyridine.

N-Alkylation and Quaternization Reactions

The lone pair of electrons on the pyridine nitrogen allows for N-alkylation and quaternization reactions. These reactions involve the attack of the nitrogen on an electrophile, such as an alkyl halide, to form a quaternary pyridinium (B92312) salt. For instance, nicotinamide, a related pyridine derivative, undergoes quaternization with various electrophiles, including methyl iodide and substituted 2-bromoacetophenones. nih.gov This process can be significantly accelerated using microwave irradiation. nih.gov Similarly, poly(4-vinylpyridine) can be quaternized with methyl iodide to varying degrees. nih.gov The formation of these quaternary salts is a common strategy in organic synthesis to activate the pyridine ring for further reactions. google.com

Coordination Chemistry: Ligand Binding and Complexation Studies

The pyridine nitrogen atom can act as a ligand, coordinating to metal ions to form coordination compounds. The ability of pyridine and its derivatives to form stable complexes with various metals is well-documented. For example, pyridine derivatives of N4-methoxyphenyl-thiosemicarbazones have been used to synthesize copper(II) coordination compounds. mdpi.com The coordination of the pyridine nitrogen to a metal center can influence the electronic properties and reactivity of the entire molecule.

Reactivity of the Nitrophenoxy Moiety

The nitrophenoxy group in this compound provides additional reaction sites, primarily involving the nitro group and the aromatic ring.

Nitro Group Reductions and Derivatization

The nitro group is a versatile functional group that can be reduced to various other functionalities, most commonly an amino group. This transformation is of significant industrial and synthetic importance. wikipedia.org

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.orgmasterorganicchemistry.com

Metal-Acid Systems: Employing metals like iron, tin, or zinc in the presence of an acid like hydrochloric acid. masterorganicchemistry.com

Other Reagents: Sodium hydrosulfite, sodium sulfide, and tin(II) chloride are also effective reducing agents. wikipedia.org

The reduction of the nitro group proceeds through nitroso and hydroxylamine (B1172632) intermediates. google.com The resulting amine is a valuable precursor for the synthesis of a wide range of compounds. The choice of reducing agent can be crucial for chemoselectivity, especially when other reducible functional groups are present in the molecule. organic-chemistry.org

Electrophilic and Nucleophilic Aromatic Substitution on the Nitrophenoxy Ring

The aromatic ring of the nitrophenoxy moiety can undergo both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. youtube.commasterorganicchemistry.com This means that electrophiles will preferentially add to the positions meta to the nitro group, and the reaction will be slower compared to unsubstituted benzene (B151609). Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org The presence of the ether linkage may also influence the regioselectivity of the substitution.

Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. stackexchange.comyoutube.com This makes the 4-nitrophenoxy group a good leaving group in nucleophilic aromatic substitution reactions. nih.govkent.ac.uk The reaction typically proceeds through a high-energy anionic intermediate. stackexchange.com The stability of this intermediate is a key factor in determining the feasibility of the reaction. stackexchange.commdpi.com The pyridine ring itself is also susceptible to nucleophilic attack, especially at the 2- and 4-positions. stackexchange.comyoutube.com

Ether Linkage Stability and Cleavage Reactions

The ether linkage in this compound is a focal point of its reactivity, being susceptible to cleavage under various conditions. The stability of this bond is significantly influenced by the electronic effects of the attached pyridine and nitrophenyl rings.

Under neutral and mildly acidic conditions, the ether linkage is anticipated to be relatively stable. However, under strongly acidic or basic conditions, hydrolysis is expected to occur, leading to the formation of 4-(hydroxymethyl)pyridine and 4-nitrophenol (B140041).

Acid-Catalyzed Hydrolysis: In acidic solutions, the ether oxygen can be protonated, which turns the 4-nitrophenoxy group into a better leaving group. The subsequent cleavage can proceed via either an SN1 or SN2 mechanism at the benzylic carbon. Given the potential for stabilization of a benzylic carbocation, an SN1 pathway is plausible. The rate of hydrolysis is expected to increase with increasing acidity.

Base-Catalyzed Hydrolysis: Under basic conditions, direct nucleophilic attack of hydroxide (B78521) ions on the benzylic carbon can lead to cleavage. The presence of the electron-withdrawing nitro group on the phenoxy ring makes it a good leaving group, facilitating this process. Studies on the hydrolysis of related 4-nitrophenyl esters show a significant rate increase in basic media. For instance, the hydrolysis of 4-nitrophenyl acetate (B1210297) is markedly accelerated at higher pH. sigmaaldrich.comsemanticscholar.org A similar trend is expected for this compound.

The table below presents hypothetical pH-rate profile data for the hydrolysis of this compound, extrapolated from the behavior of similar compounds.

Interactive Data Table: Hypothetical pH-Rate Profile for the Hydrolysis of this compound at 25°C

pHPredominant MechanismExpected Relative Rate
1Acid-Catalyzed (SN1/SN2)Moderate to High
4Minimal HydrolysisLow
7Spontaneous HydrolysisVery Low
10Base-Catalyzed (SNAr/SN2)Moderate
13Base-Catalyzed (SNAr/SN2)High

This table is illustrative and based on the known behavior of analogous compounds. Actual experimental data may vary.

Temperature is also a critical factor, with higher temperatures generally leading to increased rates of hydrolysis across all pH ranges, consistent with the Arrhenius equation.

Beyond hydrolysis, the ether linkage can be intentionally cleaved using specific chemical reagents. These methods are often employed in synthetic chemistry for deprotection or further functionalization.

Acid-Mediated Cleavage: Strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly used to cleave ethers. masterorganicchemistry.comorganic-chemistry.org These reactions typically proceed via an SN2 mechanism for less substituted ethers or an SN1 mechanism for ethers with tertiary, benzylic, or allylic carbons. For this compound, the benzylic nature of the ether linkage suggests that an SN1 pathway is likely, leading to the formation of 4-(halomethyl)pyridine and 4-nitrophenol.

Lewis Acid-Mediated Cleavage: Lewis acids, such as boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃), are effective reagents for ether cleavage under milder conditions than strong protic acids. These reagents coordinate to the ether oxygen, activating the C-O bond for cleavage.

Reductive Cleavage: Catalytic hydrogenation is a mild and efficient method for the cleavage of benzyl (B1604629) ethers. youtube.com This method involves the use of a palladium catalyst on carbon (Pd/C) and a hydrogen source. This would yield 4-methylpyridine (B42270) and 4-aminophenol, as the nitro group would also be reduced.

Oxidative Cleavage: A method for the cleavage of o- and p-nitrobenzyl ethers using aqueous sodium hydroxide in methanol (B129727) at elevated temperatures has been reported. nih.gov This reaction is thought to proceed via oxidation at the benzylic position.

The table below summarizes some potential methods for the controlled cleavage of the ether linkage in this compound, based on literature for similar compounds.

Interactive Data Table: Potential Methodologies for Controlled Ether Cleavage

Reagent(s)Typical ConditionsExpected ProductsReference for Analogy
HBr (excess)Reflux4-(Bromomethyl)pyridine, 4-Nitrophenol masterorganicchemistry.com
BCl₃-78 to 25 °C, CH₂Cl₂4-(Chloromethyl)pyridine (B78701), 4-Nitrophenol organic-chemistry.org
H₂, Pd/CRoom Temp, 1 atm, Methanol4-Methylpyridine, 4-Aminophenol youtube.com
20% aq. NaOH, Methanol75 °C4-Picolinic acid, 4-Nitrophenol nih.gov

Regioselectivity and Stereoselectivity in Reactions Involving the Compound

The pyridine and nitrophenyl moieties, along with the methylene (B1212753) bridge, influence the regioselectivity and stereoselectivity of reactions involving this compound.

Regioselectivity:

Reactions involving nucleophilic attack on the pyridine ring are expected to be highly regioselective. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. Since the 4-position is already substituted, nucleophilic attack on the pyridine ring itself would likely occur at the 2-position.

Functionalization at the benzylic methylene bridge is also a key consideration. The acidity of the methylene protons is enhanced by the adjacent electron-withdrawing pyridine and nitrophenoxy groups, making deprotonation and subsequent reaction with electrophiles a plausible pathway for functionalization.

In reactions where the nitrophenyl group participates, substitution on the aromatic ring would be directed by the existing nitro and ether substituents. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution, while the ether group is an activating ortho-, para-director.

Stereoselectivity:

Reactions that create a new chiral center at the methylene bridge can potentially proceed with stereoselectivity. If the methylene protons are diastereotopic, for example, due to the presence of a chiral auxiliary or catalyst, their selective replacement can lead to the formation of a single enantiomer or a diastereomerically enriched product. While specific studies on this compound are not available, research on the asymmetric functionalization of other pyridylmethanes suggests that high levels of stereocontrol can be achieved using chiral catalysts or reagents.

For instance, in reactions involving the cleavage of the ether bond and subsequent substitution at the benzylic carbon, the stereochemical outcome (retention, inversion, or racemization) would depend on the reaction mechanism (SN1 or SN2) and the nature of the reagents and conditions used. An SN2 reaction would proceed with inversion of configuration, while an SN1 reaction would likely lead to a racemic mixture unless a chiral catalyst or directing group influences the approach of the nucleophile.

Theoretical and Computational Investigations on 4 4 Nitrophenoxy Methyl Pyridine

Electronic Structure and Molecular Orbital Theory

The arrangement of electrons in molecular orbitals governs the chemical and physical properties of a molecule. Through molecular orbital theory, we can gain insights into the reactivity, stability, and spectroscopic characteristics of 4-((4-nitrophenoxy)methyl)pyridine.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the ground state properties of molecules with a high degree of accuracy. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine its optimized molecular geometry. researchgate.netresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

The optimized geometry reveals the spatial arrangement of the pyridine (B92270) ring, the nitrophenoxy group, and the linking methyl bridge. Key structural parameters, such as the lengths of the C-O-C ether linkage and the C-N bonds within the pyridine and nitro groups, can be precisely calculated. These theoretical values can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model. mdpi.com

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT

ParameterPredicted Value (Å or °)Description
C-O (ether)1.37Bond length of the ether oxygen to the phenyl ring.
O-C (ether)1.43Bond length of the ether oxygen to the methyl carbon.
C-N (pyridine)1.34Average bond length of carbon-nitrogen bonds in the pyridine ring.
C-NO21.48Bond length between the phenyl ring and the nitro group.
C-O-C Angle118.5Bond angle of the ether linkage.
Dihedral AngleVariableThe rotational angle between the pyridine and nitrophenyl rings.

Note: These are hypothetical values based on typical DFT calculations for similar organic molecules and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wuxiapptec.com A smaller gap suggests that the molecule is more polarizable and reactive. nih.gov

For this compound, the HOMO is expected to be predominantly located on the electron-rich pyridine ring and the ether oxygen atom. In contrast, the LUMO is anticipated to be localized on the electron-withdrawing nitrophenyl group, particularly on the nitro moiety. This distribution suggests that the pyridine nitrogen is a likely site for electrophilic attack or protonation, while the nitrophenyl ring is susceptible to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)Description
HOMO-6.85Highest Occupied Molecular Orbital energy.
LUMO-2.15Lowest Unoccupied Molecular Orbital energy.
HOMO-LUMO Gap4.70Energy difference, indicating moderate reactivity.

Note: These are hypothetical values based on FMO analyses of related aromatic and heterocyclic compounds and serve as an illustration.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is key to understanding its interactions with other molecules. A molecular electrostatic potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It uses a color scale to indicate regions of negative and positive potential, which correspond to areas that are electron-rich (nucleophilic) and electron-poor (electrophilic), respectively. Typically, red indicates the most negative potential, and blue indicates the most positive potential. researchgate.net

In the MEP map of this compound, the most negative potential (red/yellow regions) is expected to be concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These are the primary sites for electrophilic attack. Conversely, the regions of highest positive potential (blue regions) are likely to be found around the hydrogen atoms of the pyridine and phenyl rings, indicating their susceptibility to nucleophilic attack. The MEP map provides a powerful predictive tool for understanding non-covalent interactions, such as hydrogen bonding and stacking interactions. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound, arising from rotation around its single bonds, gives rise to various conformations with different energies. Understanding the conformational landscape is essential for predicting the molecule's preferred shape and its dynamic behavior.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) are computational methods used to study the conformational flexibility and time-dependent behavior of molecules. nii.ac.jp MM methods use classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for rapid exploration of different conformations. cwu.edu

For this compound, MM simulations can be employed to perform a systematic search of the conformational space by rotating the dihedral angles associated with the C-O-C ether linkage and the C-C bond of the methyl bridge. This analysis can identify low-energy conformers and the energy barriers between them.

Molecular dynamics simulations build upon this by solving Newton's equations of motion for the atoms in the molecule, providing a trajectory of the molecule's movement over time. An MD simulation of this compound, often in a simulated solvent environment, can reveal how the molecule flexes, rotates, and interacts with its surroundings, offering insights into its dynamic stability and how it might bind to a biological target or self-assemble.

Ab Initio and DFT-Based Conformational Searches

For a more accurate determination of the relative energies of different conformers, quantum mechanical methods such as ab initio calculations and DFT are employed. acs.org An ab initio or DFT-based conformational search involves performing geometry optimizations starting from various initial structures to locate all the stable minima on the potential energy surface. researchgate.net

For this compound, the primary degrees of freedom are the torsional angles that define the orientation of the pyridine and nitrophenyl rings relative to the central methyleneoxy linker. A potential energy surface scan, where the energy is calculated as a function of these dihedral angles, can map out the energy landscape. The results of such a search would likely identify several low-energy conformers, with the global minimum representing the most stable structure. The relative energies of these conformers can be used to calculate their population distribution at a given temperature according to the Boltzmann distribution.

Table 3: Hypothetical Relative Energies of Low-Energy Conformers of this compound

ConformerDihedral Angle 1 (°)Dihedral Angle 2 (°)Relative Energy (kcal/mol)
1 (Global Minimum)180600.00
260601.25
3180-601.25
4-60-602.50

Note: These values are hypothetical and for illustrative purposes to demonstrate the expected outcome of a conformational search.

Spectroscopic Property Predictions via Computational Methods

Computational methods offer the ability to predict spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural characterization of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Computational methods, particularly those based on DFT and machine learning, have advanced to a point where they can predict NMR chemical shifts with reasonable accuracy. nih.govresearchgate.net The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using various computational approaches.

The general workflow for predicting NMR chemical shifts using quantum mechanical methods involves:

Geometry Optimization: The first step is to obtain an accurate three-dimensional structure of the molecule. This is typically achieved by performing a geometry optimization using a selected level of theory and basis set (e.g., B3LYP/6-31G(d,p)).

Magnetic Shielding Tensor Calculation: Once the optimized geometry is obtained, the magnetic shielding tensors for each nucleus are calculated. This is most commonly done using the Gauge-Independent Atomic Orbital (GIAO) method.

Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them to the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The chemical shift is calculated using the formula: δ = σ_ref - σ_iso.

Machine learning approaches have also emerged as powerful tools for NMR shift prediction, often achieving high accuracy by training on large datasets of experimental data. nih.gov These models can predict chemical shifts based on the molecular structure without the need for computationally expensive quantum mechanical calculations. nih.govnih.gov

For this compound, predicted ¹H and ¹³C NMR chemical shifts would provide valuable data for confirming its structure and assigning experimental peaks. The accuracy of these predictions is dependent on the chosen computational method, basis set, and the treatment of solvent effects. sourceforge.io

A hypothetical table of predicted NMR chemical shifts for this compound is presented below. Note that these are illustrative values and actual predicted shifts would depend on the specific computational methodology employed.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H2, H68.60150.2
Pyridine-H3, H57.40121.5
Methylene-H5.3070.0
Nitrophenyl-H2, H68.25142.0
Nitrophenyl-H3, H57.10115.0
Pyridine-C4-148.5
Nitrophenyl-C1-163.0
Nitrophenyl-C4-141.8

Table: Hypothetical predicted NMR chemical shifts for this compound.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides information about the functional groups and fingerprint region of a molecule. Computational vibrational frequency calculations are instrumental in assigning the observed experimental bands to specific molecular vibrations. malayajournal.org

The process for computational vibrational analysis typically involves:

Geometry Optimization and Frequency Calculation: Similar to NMR predictions, the first step is to optimize the molecular geometry. Following this, a frequency calculation is performed at the same level of theory. This calculation yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. cardiff.ac.ukarxiv.org

Frequency Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. To improve agreement with experimental data, a scaling factor is often applied to the computed frequencies.

Visualization of Vibrational Modes: The output of the calculation allows for the visualization of the atomic motions associated with each vibrational mode, which is crucial for making accurate assignments. malayajournal.org

For this compound, key vibrational modes would include:

C-H stretching vibrations of the pyridine and nitrophenyl rings.

NO₂ stretching vibrations (symmetric and asymmetric), which are typically strong in the IR spectrum. core.ac.uk

C=C and C=N stretching vibrations within the aromatic rings.

C-O-C ether stretching vibrations .

Ring breathing and deformation modes .

A study on a related pyridine derivative provides an example of how DFT calculations (B3LYP/6-311+G(d,p)) can be used to assign C-H stretching, C-N stretching, and C-C stretching vibrations in both IR and Raman spectra. elixirpublishers.com

Below is an illustrative table of calculated vibrational frequencies and their assignments for this compound.

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment
31503024Aromatic C-H stretch
16101546Aromatic C=C stretch
15351474Asymmetric NO₂ stretch
13551301Symmetric NO₂ stretch
12501200C-O-C stretch
850816Out-of-plane C-H bend

Table: Illustrative calculated vibrational frequencies and assignments for this compound.

Reaction Mechanism Elucidation through Computational Modeling

To understand how this compound might participate in a chemical reaction, for instance, a nucleophilic substitution reaction, computational methods can be used to map out the potential energy surface (PES).

A transition state (TS) represents a first-order saddle point on the PES, corresponding to the highest energy point along the reaction coordinate. Locating the TS is a critical step in understanding the kinetics of a reaction. Various algorithms are available for searching for transition states.

Once a TS structure is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.netmissouri.edu An IRC path is the minimum energy path connecting the transition state to the reactants and products. uni-muenchen.de By following the IRC from the transition state in both forward and reverse directions, one can confirm that the identified TS indeed connects the desired reactants and products. uni-muenchen.degithub.io This analysis provides a detailed picture of the geometric changes that occur during the reaction. For example, in a nucleophilic attack on the methylene (B1212753) carbon of this compound, the IRC would show the progressive formation of the new bond with the nucleophile and the breaking of the bond to the phenoxy group.

Kinetic studies of the pyridinolysis of related 4-nitrophenyl esters have suggested a stepwise mechanism involving a zwitterionic tetrahedral intermediate. nih.gov Computational modeling could be employed to investigate the feasibility of such a mechanism for reactions involving this compound.

Reactions are most often carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvation effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding. This method is more computationally demanding but can provide a more detailed and accurate picture of solvation.

For a reaction involving the polar molecule this compound, the choice of solvent would be expected to influence the stability of the reactants, transition state, and any charged intermediates. researchgate.net For example, a polar solvent would likely stabilize a zwitterionic intermediate more than a nonpolar solvent, thereby lowering the activation energy of the reaction. Computational studies incorporating solvation models are therefore crucial for obtaining a realistic understanding of reaction mechanisms in solution.

Functionalization and Derivatization Strategies for 4 4 Nitrophenoxy Methyl Pyridine

Modification of the Pyridine (B92270) Ring

C-H Functionalization at Pyridine Ring Positions

Direct C-H functionalization of pyridines is a powerful tool for creating new derivatives without the need for pre-installed functional groups. thieme-connect.de For an electron-deficient ring system like the one in 4-((4-nitrophenoxy)methyl)pyridine, radical-based methods such as the Minisci reaction are particularly effective. These reactions typically favor substitution at the C-2 and C-4 positions, which are electronically activated for radical attack. However, since the C-4 position is already substituted, functionalization would be directed to the C-2 and C-6 positions.

Transition-metal-catalyzed C-H activation presents another sophisticated approach. masterorganicchemistry.com Catalysts based on palladium, rhodium, or iridium can enable the introduction of aryl, alkyl, or other functional groups at various positions of the pyridine ring. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, some palladium-catalyzed reactions have shown selectivity for the C-3 position of the pyridine ring. masterorganicchemistry.com

A summary of potential C-H functionalization strategies for the pyridine ring is presented below:

Functionalization StrategyTarget Position(s)Reagents and ConditionsExpected Product Class
Minisci-type AlkylationC-2, C-6Alkyl radical precursors, acid, oxidantAlkyl-substituted pyridines
Palladium-catalyzed ArylationC-2, C-3, C-6Aryl halides/boronic acids, Pd catalyst, ligand, baseAryl-substituted pyridines
Iridium-catalyzed BorylationC-2, C-3, C-6Bis(pinacolato)diboron, Ir catalyst, ligandPyridylboronate esters

Introduction of Additional Heteroatoms or Functional Groups

The introduction of additional heteroatoms or new functional groups onto the pyridine ring can be achieved through the formation of pyridine N-oxides. The N-oxide of this compound can be synthesized by oxidation with reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.org The resulting N-oxide is more susceptible to both electrophilic and nucleophilic attack.

Electrophilic substitution on the pyridine N-oxide, such as nitration or halogenation, typically occurs at the C-4 position. However, since this position is already substituted, reactions may be directed to the C-2 and C-6 positions. organic-chemistry.org More significantly, the N-oxide can be activated by reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), facilitating nucleophilic substitution at the C-2 and C-6 positions. scripps.eduyoutube.com This allows for the introduction of chloro, bromo, or other nucleophilic groups. Subsequent displacement of these newly introduced halogens can lead to a wide range of derivatives. For example, amination can be achieved by reacting the halogenated N-oxide with an amine, followed by deoxygenation of the N-oxide to restore the pyridine ring. arkat-usa.org

Modification of the Nitrophenoxy Moiety

The nitrophenoxy part of the molecule provides two primary sites for derivatization: the nitro group itself and the phenyl ring.

Selective Reduction of the Nitro Group to Amine or Other Nitrogen Functionalities

The selective reduction of the nitro group is a common and versatile transformation. The resulting amino group is a key precursor for a wide array of further derivatizations, including amide and sulfonamide formation. A variety of methods are available for the reduction of aromatic nitro groups to amines. masterorganicchemistry.com

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a highly efficient method. masterorganicchemistry.com Alternatively, metal-based reducing agents like tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or zinc (Zn) can be employed. masterorganicchemistry.comlibretexts.org These methods are generally chemoselective for the nitro group, leaving the ether linkage and the pyridine ring intact.

Beyond the amine, the nitro group can be selectively reduced to other nitrogen-containing functionalities. For instance, reduction with specific reagents can yield hydroxylamines, azoxy compounds, or azo compounds. researchgate.netrsc.orgwikipedia.orgnih.gov These transformations provide access to a different set of derivatives with unique chemical properties.

A table summarizing various reduction products of the nitro group is provided below:

Product FunctionalityReagents and Conditions
Amine (-NH₂)H₂, Pd/C or Raney Ni; SnCl₂, HCl; Fe, HCl/AcOH
Hydroxylamine (B1172632) (-NHOH)Zn, NH₄Cl; Electrolytic reduction
Azoxy compound (-N=N(O)-)Photoenzymatic reduction; Ag-Cu alloy nanoparticles with visible light
Azo compound (-N=N-)Photoenzymatic reduction

Further Substitution on the Phenyl Ring

The nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. libretexts.orgnih.govnih.govyoutube.comlibretexts.orgmsu.edu This directing effect can be exploited to introduce additional substituents onto the phenyl ring at the positions meta to the nitro group (C-3 and C-5). Reactions such as halogenation, nitration, or sulfonation would be expected to occur at these positions under appropriate conditions. For example, treatment with a nitrating mixture (HNO₃/H₂SO₄) could potentially introduce a second nitro group at the C-3 or C-5 position.

Derivatization at the Methylene (B1212753) Bridge

The methylene bridge connecting the pyridine and nitrophenoxy moieties is another potential site for functionalization, although it is generally less reactive than the aromatic rings. Derivatization at this position typically involves radical reactions or activation through deprotonation.

Oxidation of the benzylic methylene group is a possible transformation. Strong oxidizing agents could potentially oxidize the methylene bridge to a carbonyl group, forming a ketone. For instance, oxidation of benzyl (B1604629) methyl ethers with N-bromosuccinimide (NBS) can selectively yield aromatic aldehydes or esters. nih.govnih.gov Similar strategies could be explored for the oxidation of the methylene bridge in this compound.

Alkylation at the methylene bridge is another possibility. This would likely require the generation of a carbanion at the methylene position by a strong base, followed by reaction with an alkylating agent. The acidity of the methylene protons would be a key factor in the feasibility of this approach. Research on the alkylation of active methylene compounds provides a basis for such transformations. researchgate.netresearchgate.net

Introduction of Chiral Centers

The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery and development. acs.org The introduction of a chiral center into the this compound scaffold can be approached through several synthetic methodologies, primarily focusing on the modification of the pyridine ring or the methylene bridge.

While direct asymmetric synthesis of substituted pyridines can be challenging, several catalytic methods have been developed for creating chiral pyridine derivatives. rsc.orgresearchgate.net One potential strategy for introducing a chiral center adjacent to the pyridine ring in a molecule like this compound would be through an asymmetric deprotonation of the methylene bridge followed by an enantioselective protonation or reaction with an electrophile. However, the acidity of these methylene protons would need to be carefully considered.

A more plausible approach involves the asymmetric functionalization of the pyridine ring itself. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been used to introduce chiral substituents at the 3-position of a modified pyridine ring, leading to enantioenriched 3-piperidines. nih.gov Although this would alter the aromaticity of the pyridine ring, it highlights a pathway to chiral piperidine (B6355638) derivatives from pyridine precursors.

Another strategy could involve the synthesis of chiral building blocks that are then used to construct the target molecule. nih.gov For example, a chiral alcohol could be used to displace a leaving group on a 4-(halomethyl)pyridine, followed by etherification with 4-nitrophenol (B140041). Alternatively, a chiral epoxide could be opened by 4-nitrophenol, followed by the introduction of the pyridine moiety.

Hypothetical Data on Asymmetric Alkylation:

Below is a hypothetical data table illustrating the potential outcomes of an asymmetric alkylation of the methylene bridge, a reaction that, while not explicitly reported for this compound, is a common strategy for creating chiral centers.

EntryChiral LigandElectrophileDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
1(-)-SparteineMethyl iodide70:3065
2(R,R)-DIOPBenzyl bromide85:1580
3(S,S)-ChiraphosEthyl triflate90:1088

This table is illustrative and based on typical results for asymmetric alkylation reactions, not on experimental data for this compound.

Side-Chain Elongation and Diversification

Side-chain elongation and diversification of this compound can be envisioned through reactions targeting the methylene bridge. The carbon-hydrogen bonds of the methylene group can potentially be functionalized to introduce new carbon-carbon or carbon-heteroatom bonds.

One common strategy for C-C bond formation is the deprotonation of the methylene group with a strong base to form a carbanion, which can then react with various electrophiles such as alkyl halides or carbonyl compounds. youtube.comyoutube.com The success of this approach would depend on the relative acidity of the methylene protons compared to other sites in the molecule.

Alternatively, radical-based reactions could be employed. For instance, a Minisci-type reaction, which typically functionalizes the pyridine ring, could potentially be adapted for side-chain modification under specific conditions. nih.gov

Another approach involves the cleavage of the ether linkage, allowing for the introduction of a different spacer between the pyridine and the nitrophenyl moiety. However, this would result in a more significant alteration of the core structure.

Hypothetical Data on Side-Chain Elongation:

The following hypothetical table outlines potential outcomes for a base-mediated side-chain elongation reaction.

EntryBaseElectrophileProduct StructureYield (%)
1n-BuLiCH₃I4-((1-(4-Nitrophenoxy))ethyl)pyridine60
2LDACH₃CH₂Br4-((1-(4-Nitrophenoxy))propyl)pyridine55
3NaHPhCH₂Br4-((1-(4-Nitrophenoxy)-2-phenylethyl))pyridine68

This table is for illustrative purposes and does not represent experimentally verified results for this compound.

Polymerization and Oligomerization Studies Involving this compound

The incorporation of this compound into polymeric structures could lead to materials with interesting electronic, optical, or thermal properties, owing to the presence of the polarizable nitrophenyl group and the coordinating pyridine unit.

While no specific studies on the polymerization or oligomerization of this compound have been found, several strategies can be proposed based on the chemistry of related monomers.

Polymerization via Functionalized Derivatives:

A common approach is to first introduce a polymerizable group onto the monomer. For example, a vinyl group could be introduced to the pyridine or phenyl ring, allowing for subsequent radical, anionic, or cationic polymerization. The synthesis of poly(vinyl pyridine)s is well-established and demonstrates the feasibility of polymerizing pyridine-containing monomers. nih.gov

Step-Growth Polymerization:

If the nitro group were reduced to an amine and a carboxylic acid functionality was introduced elsewhere on the molecule, this compound could serve as an A-B type monomer for the synthesis of polyamides or polyesters. The synthesis of planar polypyridines has been achieved through step-growth polymerization of appropriately functionalized pyridine monomers. acs.org

Oligomerization:

Di(imino)pyridine complexes are known to act as catalysts for olefin oligomerization reactions. yu.edu.joyu.edu.jo While this does not directly involve the polymerization of the target compound, it highlights the role of pyridine-containing molecules in controlling polymerization processes. Pyridine-imide oligomers have also been synthesized and shown to form stable helical structures. rsc.org

Polymers with Pendant Nitrophenyl Groups:

The synthesis of polymers with pendant nitrophenyl groups is known to result in materials with interesting fluorescence quenching properties, making them suitable for sensor applications. mdpi.com Incorporating this compound into a polymer backbone would similarly introduce this functionality.

Hypothetical Data on Copolymerization:

The table below illustrates hypothetical data for the copolymerization of a vinyl-functionalized derivative of this compound with a common comonomer like styrene.

Monomer 1Monomer 2Molar Ratio (M1:M2)Polymerization MethodMolecular Weight (Mw, g/mol )Polydispersity Index (PDI)
Vinyl-4-((4-Nitrophenoxy)methyl)pyridineStyrene1:10Free Radical25,0001.8
Vinyl-4-((4-Nitrophenoxy)methyl)pyridineStyrene1:5RAFT30,0001.2
Vinyl-4-((4-Nitrophenoxy)methyl)pyridineMethyl Methacrylate1:10ATRP28,0001.3

This table is illustrative and based on typical results for copolymerization reactions, not on experimental data for a derivative of this compound.

Applications in Advanced Materials and Supramolecular Chemistry Research

Utilization as a Building Block in Complex Molecular Architectures

The distinct chemical moieties within 4-((4-nitrophenoxy)methyl)pyridine make it a prime candidate for the rational design of intricate molecular systems. Its ability to act as a linker or node in larger structures is a key area of research.

Design and Synthesis of Ligands for Metal-Organic Frameworks (MOFs) Research

While specific metal-organic frameworks (MOFs) constructed directly from this compound as the primary organic linker are not extensively documented, its structural components suggest significant potential in this field. The pyridine (B92270) nitrogen is a classic coordinating group used in the synthesis of a vast number of MOFs. researchgate.netrsc.orgumt.edu.my The introduction of a pyridine-containing ligand can lead to the formation of stable, porous frameworks with diverse topologies. nih.govrsc.org

The nitro group, on the other hand, can play a crucial role in tuning the properties of MOFs. It is a strong electron-withdrawing group that can enhance the Lewis acidity of the framework, which is beneficial for catalysis. researchgate.net Furthermore, the polar nature of the nitro group can create specific binding sites for guest molecules like carbon dioxide through dipole-quadrupole interactions, potentially enhancing gas sorption and separation capabilities. researchgate.netchemistryviews.org Research on other nitro-functionalized MOFs has demonstrated that the presence of nitro groups can significantly increase CO2 adsorption capacity. chemistryviews.org The combination of a coordinating pyridine head with a functional nitro tail in this compound makes it an attractive, albeit not yet fully explored, ligand for creating multifunctional MOFs.

Table 1: Potential Contributions of this compound Components to MOF Properties

ComponentPotential Role in MOFsSupporting Research Context
Pyridine Ring Coordination to metal centers to form the framework structure. rsc.orgumt.edu.myPyridine-dicarboxylic acids and other pyridine-based linkers are widely used in MOF synthesis. researchgate.netumt.edu.mynih.gov
Nitro Group Enhances Lewis acidity for catalysis; increases affinity for polar molecules like CO2. researchgate.netacs.orgNitro-functionalized MOFs show improved CO2 and acetylene (B1199291) adsorption. chemistryviews.orgacs.org
Ether Linkage Provides conformational flexibility to the ligand.Flexible linkers can lead to novel network topologies and dynamic material properties.
Aromatic Rings Can participate in π-π stacking interactions, influencing framework stability and guest binding. nih.govπ-π stacking is a key factor in the assembly of many supramolecular structures. nih.gov

Precursor in Coordination Polymer Networks Studies

Coordination polymers are a broad class of materials that includes MOFs, but also encompasses non-porous and lower-dimensional structures. The principles that make this compound a candidate for MOF synthesis are also applicable to the broader field of coordination polymers. evitachem.com The pyridine nitrogen can coordinate to a variety of metal ions, leading to the formation of one-dimensional chains, two-dimensional layers, or three-dimensional networks. mdpi.commdpi.com

The flexibility of the ether linkage and the potential for the nitro group to participate in weaker interactions, such as hydrogen bonding or halogen bonding, adds layers of complexity and control over the final supramolecular structure. The use of pyridine-containing ligands in coordination polymers is well-established, and the addition of a nitrophenoxy group offers a route to functional materials with tailored electronic or chemical properties. nih.govnih.gov

Self-Assembly Studies for Supramolecular Aggregates

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.gov The molecular structure of this compound is rich in features that can drive self-assembly. These include:

π-π stacking: The two aromatic rings (pyridine and nitrophenyl) can stack on top of each other, an interaction that is fundamental to the formation of many supramolecular architectures. nih.gov

Hydrogen bonding: While the molecule itself lacks strong hydrogen bond donors, the nitro group's oxygen atoms and the pyridine nitrogen can act as hydrogen bond acceptors, interacting with solvent molecules or other co-crystallizing species. researchgate.net

Dipole-dipole interactions: The highly polar nitro group induces a significant dipole moment in the molecule, which can lead to ordered packing in the solid state.

Studies on related molecules, such as nitrophenol derivatives and pyridine-appended fluorophores, demonstrate the power of these interactions to direct the formation of complex supramolecular structures, including 1D nanostructures and multi-component crystals. researchgate.netscispace.com The interplay of these forces in this compound could lead to the formation of novel materials with interesting optical or electronic properties arising from the specific arrangement of the molecules in the aggregate.

Role in Stimuli-Responsive Materials Research

Stimuli-responsive or "smart" materials can change their properties in response to external triggers. The functional groups present in this compound provide handles for creating materials that respond to light, electricity, or changes in pH.

Photochromic or Electrochromic Properties via Nitro/Pyridine Interactions

Photochromism and electrochromism involve a reversible change in a material's color upon exposure to light or an electric field, respectively. nih.gov Compounds containing both a nitro group and a pyridine ring, specifically nitrobenzylpyridines, are known to exhibit photochromism. acs.orgacs.org This phenomenon often involves a light-induced intramolecular proton transfer from the carbon adjacent to the pyridine ring to the nitro group, resulting in a colored species. While this compound is not a nitrobenzylpyridine, the electronic interplay between the electron-withdrawing nitro group and the pyridine ring could potentially lead to charge-transfer complexes with photo- or electro-active properties.

The nitrophenyl group itself is electrochemically active and can undergo reversible reduction. researchgate.net When incorporated into polymers or films, these groups can serve as redox stations, allowing the material to change its optical properties upon electrochemical switching. researchgate.netgatech.edu The combination of the electroactive nitrophenyl moiety with the coordinating pyridine could lead to the development of novel electrochromic materials where the metal-ligand interaction influences the switching properties.

pH-Responsive Systems Utilizing the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is basic and can be protonated in acidic conditions. acs.org This protonation event can be harnessed to create pH-responsive materials. The addition of a positive charge to the pyridine ring drastically alters the molecule's electronic properties, solubility, and intermolecular interactions. acs.orgrsc.org

This principle is the basis for a wide range of pH-responsive systems. For example, polymers containing pyridine groups can be designed to swell or shrink, or to assemble or disassemble, as the pH of the surrounding medium changes. acs.org Theoretical studies on pyridine protonation in water clusters show that the process is highly dependent on the local environment and the number of available water molecules, with protonation becoming spontaneous as the cluster size increases. nih.govacs.orgnih.gov In the context of this compound, protonation of the pyridine nitrogen would introduce a positive charge, which could lead to electrostatic repulsion between adjacent molecules, causing a disassembly of aggregates or a change in the conformation of a polymer chain. This switching behavior makes it a valuable component for designing smart materials for applications such as drug delivery, where a change in pH (for instance, from the bloodstream to a tumor microenvironment) could trigger the release of a payload. nih.gov

Table 2: pH-Responsive Behavior of Pyridine-Containing Systems

System TypepH ChangeObserved ResponseUnderlying Mechanism
Pyridine-functionalized surfacesDecrease (to acidic pH)Increased positive surface chargeProtonation of the pyridine nitrogen. acs.org
Poly(2-vinyl pyridine) micellesDecrease (to acidic pH)Swelling and disassembly of micellesProtonation of pyridine units leads to electrostatic repulsion and increased hydrophilicity. rsc.org
4-Mercaptopyridine on goldDecrease (to acidic pH)Change in Raman spectrumProtonation of the pyridine ring alters vibrational modes. rsc.org

Future Directions and Emerging Research Avenues for 4 4 Nitrophenoxy Methyl Pyridine

Integration into Catalytic Systems and Methodologies

The inherent chemical characteristics of the pyridine (B92270) moiety, such as the basic lone pair of electrons on the nitrogen atom, make it a prime candidate for catalytic applications. nih.govwikipedia.org Future research will likely focus on harnessing these features of 4-((4-Nitrophenoxy)methyl)pyridine in both organocatalysis and transition metal catalysis.

Pyridine and its derivatives have emerged as versatile organocatalysts, capable of promoting a wide array of chemical transformations. researchgate.net Their basicity allows them to act as nucleophilic catalysts or Brønsted bases. In recent years, pyridine scaffolds have been explored as organocatalysts to accomplish various novel chemical transformations, including reductive borylation, acylation, and heterocyclization. researchgate.net Structurally simple pyridine N-oxides, for instance, have been effectively used as organocatalysts in the enantioselective allylation of aromatic aldehydes. nih.gov

Future investigations could explore the potential of this compound as an organocatalyst. The pyridine nitrogen can function as a catalytic site, while the electronic properties of the molecule, modulated by the electron-withdrawing nitro group, could influence its catalytic activity and selectivity. Research could focus on its application in reactions such as acyl transfer, Michael additions, and other base-catalyzed processes. A comparative analysis with other pyridine-based organocatalysts would be crucial to delineate its unique advantages.

Pyridine Derivative TypeCatalyzed ReactionRole of Pyridine Moiety
Simple PyridinesAcylation, SilylationNucleophilic Catalyst
Chiral PyridinesAsymmetric Acyl TransferChiral Nucleophilic Catalyst
Pyridine N-oxidesAllylation of AldehydesLewis Base Catalyst
Pyridinium (B92312) SaltsRadical FunctionalizationPrecursor to Pyridinyl Radicals acs.org

The pyridine nucleus is a cornerstone in coordination chemistry, serving as a versatile ligand for a multitude of transition metals. researchgate.netjscimedcentral.com The resulting metal complexes are pivotal in homogeneous catalysis, with applications ranging from cross-coupling reactions to oxidation and reduction processes. nih.govrsc.org The electronic and steric properties of the pyridine ligand can be finely tuned by introducing substituents, thereby modulating the reactivity and selectivity of the metal center. nih.gov For instance, terpyridine ligands, which contain three pyridine units, are known to stabilize various transition metal cations and are used in challenging transformations like C-C bond formation. nih.govrsc.org

This compound presents an intriguing scaffold for ligand design. The pyridine nitrogen can coordinate to a transition metal, while the distal nitrophenoxy group can influence the electronic environment of the metal center through inductive effects. This could be exploited to tune the catalytic activity in reactions such as Suzuki-Miyaura coupling, Heck coupling, or C-H activation. Future research could involve the synthesis and characterization of transition metal complexes of this compound and the evaluation of their catalytic performance. The flexibility of the methylene (B1212753) bridge might also allow for unique coordination modes and catalytic properties.

Pyridine-Based LigandTransition MetalCatalytic ApplicationReference
2,2'-BipyridinePalladium, Nickel, RutheniumCross-coupling, Polymerization acs.org
TerpyridineIron, Cobalt, NickelHydrofunctionalization, C-C bond formation nih.govrsc.org
Pyridinyl-N-heterocyclic carbenesCopper, Gold, IridiumAlkylation, Cycloaddition researchgate.net
Pyridine-modified PytacnIronC-H and C=C oxidation nih.gov

Advanced Spectroscopy for In Situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is fundamental to optimizing catalytic processes. Advanced spectroscopic techniques that allow for in situ monitoring are invaluable tools in this endeavor. For reactions involving pyridine derivatives, techniques such as Fourier-transform infrared (FT-IR) and UV-Vis spectroscopy have proven to be highly effective. researchgate.netrsc.org For example, in situ FT-IR spectroscopy has been used to study the complexation reactions between pyridine-containing ligands and metal ions in real-time. researchgate.net Similarly, UV-Vis spectroscopy can probe the electronic changes in pyridine upon interaction with acid sites in solid catalysts. rsc.org

Future research on this compound could greatly benefit from the application of these advanced spectroscopic methods. In situ monitoring could be employed to:

Observe the coordination of the pyridine nitrogen to a metal center during the formation of a catalyst.

Track the intermediates formed during a catalytic cycle where this compound acts as a catalyst or ligand.

Study the kinetics of reactions catalyzed by this compound.

Investigate the interactions of the molecule with surfaces or other reactants in real-time. researchgate.net

Such studies would provide crucial mechanistic insights, facilitating the rational design of more efficient catalytic systems based on this scaffold.

Rational Design of Derivatives for Specific Academic Research Goals

The modular nature of this compound allows for the rational design of a library of derivatives to probe specific structure-activity relationships. By systematically modifying the substituents on either the pyridine or the phenoxy ring, researchers can fine-tune the steric and electronic properties of the molecule. This approach has been successfully employed in drug design, where pyridine derivatives are synthesized to optimize their biological activity. nih.govresearchgate.netnih.gov

For academic research, derivatives of this compound could be designed to:

Investigate Electronic Effects in Catalysis: By replacing the nitro group with various electron-donating or electron-withdrawing groups, a systematic study of how the electronic properties of the ligand affect the catalytic activity of its metal complexes can be undertaken. nih.gov

Probe Molecular Recognition: The molecule can be functionalized with specific recognition motifs to study host-guest chemistry or self-assembly processes.

Develop Molecular Sensors: The introduction of fluorophores or chromophores could lead to the development of new chemosensors for detecting metal ions or other analytes, an area where pyridine derivatives have shown promise. mdpi.com

A study on 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives has already demonstrated the utility of this approach in designing novel antitubercular agents, providing a blueprint for similar rational design strategies with this compound for various research objectives. nih.gov

Exploration of Solid-State Reactivity and Phase Transformations

The study of molecular solids is a burgeoning field of materials science, with potential applications in areas such as polymorphism-dependent materials properties and solid-state organic synthesis. The solid-state behavior of pyridine-containing compounds has been a subject of interest, with studies revealing complex phase diagrams and pressure- or temperature-induced phase transitions. researchgate.netnih.gov For example, a pyridinium salt has been shown to undergo a crystalline phase transformation in the presence of water vapor, leading to changes in its luminescent properties. rsc.org

The solid-state characteristics of this compound remain largely unexplored and represent a promising avenue for future research. The presence of a nitro group and an ether linkage suggests the potential for rich intermolecular interactions, such as hydrogen bonding and π-π stacking, which would dictate the crystal packing. Research in this area could focus on:

Crystallography and Polymorphism: Determining the crystal structure and investigating the existence of different polymorphic forms.

Phase Transitions: Studying the response of the solid-state structure to external stimuli such as temperature, pressure, and solvent vapors. acs.org

Solid-State Reactivity: Exploring the possibility of topochemical reactions in the solid state, where the reactivity is controlled by the crystal packing.

Understanding the solid-state properties of this compound could lead to the discovery of new materials with interesting optical, electronic, or mechanical properties.

Q & A

Q. What are the established synthetic methodologies for 4-((4-Nitrophenoxy)methyl)pyridine, and how can reaction yields be optimized?

Methodological Answer: Key approaches include nucleophilic aromatic substitution between 4-nitrophenol derivatives and halogenated pyridine precursors under basic conditions. Catalytic hydrogenation (e.g., 10% Pd/C in methanol) has demonstrated yields >95% for structurally related nitrophenoxy-pyridine compounds . For low-yielding reactions (<10%), evaluate competing elimination pathways (e.g., p-nitrophenol elimination) via kinetic studies and consider protecting group strategies .

Q. Which spectroscopic techniques are essential for verifying the structural integrity of this compound?

Methodological Answer: Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns, focusing on aromatic proton splitting (δ 7.0–8.5 ppm) and nitrophenoxy methylene protons (δ 4.5–5.5 ppm). Complement with FT-IR to identify NO2_2 asymmetric stretching (~1520 cm1^{-1}) and C-O-C vibrations (~1250 cm1^{-1}). Validate purity via high-resolution mass spectrometry (HRMS) with ESI+^+ ionization .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer: Avoid contact with strong oxidizers and implement local exhaust ventilation. Use nitrile gloves and chemical splash goggles. Store in amber glass under argon at –20°C to prevent nitro group degradation. For spills, collect with inert absorbents and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How should researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?

Methodological Answer: First, verify sample purity via HPLC or combustion analysis. If contradictions persist, employ X-ray crystallography using SHELX refinement protocols to unambiguously determine molecular geometry . For dynamic stereochemical issues, conduct variable-temperature NMR or DFT-based conformational analysis (B3LYP/6-311+G(d,p) level) to identify low-energy conformers .

Q. What strategies can elucidate the electronic effects of the 4-nitrophenoxy moiety on pyridine ring reactivity?

Methodological Answer: Combine UV-Vis spectroscopy (analyze λmax_{\text{max}} shifts in solvents of varying polarity to assess charge-transfer transitions) and cyclic voltammetry (measure nitro group reduction potential at ~-0.8 V vs. Ag/AgCl). Cross-validate with frontier molecular orbital analysis via time-dependent DFT calculations .

Q. How to design crystallization experiments to obtain high-quality single crystals for structural analysis?

Methodological Answer: Optimize solvent systems using mixed polar/non-polar solvents (e.g., DCM/hexane). Implement slow evaporation at controlled temperatures (4°C). For stubborn cases, employ vapor diffusion or layered solvent techniques. Validate crystal quality with SHELXL refinement metrics (R-factor < 0.05) .

Q. What computational methods are effective in predicting biological interactions of this compound?

Methodological Answer: Perform molecular docking studies (AutoDock Vina) against target enzymes (e.g., kinases) using crystal structures from the PDB. Validate with molecular dynamics simulations (AMBER force field) to assess binding stability. Compare results with in vitro enzymatic assays .

Q. How to analyze competing reaction pathways in nucleophilic substitutions involving this compound?

Methodological Answer: Perform kinetic isotope effect studies (compare kH/kDk_H/k_D for proton abstraction steps) and computational modeling of transition states (M06-2X/def2-TZVP). Use 2D NMR (EXSY) to detect transient intermediates .

Methodological Notes

  • Data Contradiction Analysis: When spectroscopic data conflicts with theoretical models, prioritize experimental validation via X-ray crystallography or advanced NMR techniques (e.g., NOESY for stereochemical assignments).
  • Multi-Step Synthesis Optimization: For complex derivatives, employ design-of-experiments (DoE) to optimize reaction parameters (temperature, catalyst loading) and purification workflows (flash chromatography vs. recrystallization) .
  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) with LC-MS monitoring to identify decomposition products and refine storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.